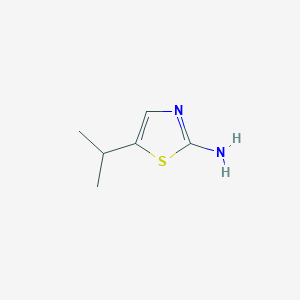
5-Isopropylthiazol-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
PL017 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of opioid peptides.
Biology: PL017 is used to investigate the biological effects of μ opioid receptor activation, including analgesia, catalepsy, and hyperthermia
Medicine: The compound is studied for its potential therapeutic applications in pain management and other conditions involving the μ opioid receptor
Industry: While primarily used in research, PL017’s insights into opioid receptor interactions can inform the development of new analgesic drugs
Safety and Hazards
Orientations Futures
While specific future directions for 5-Isopropylthiazol-2-amine are not mentioned in the available resources, it’s worth noting that continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for similar compounds . Furthermore, the incorporation of heterocyclic moieties into various scaffolds has shown to improve the bioactive properties of the target derivatives .
Mécanisme D'action
PL017 exerts its effects by selectively binding to and activating the μ opioid receptor. This activation leads to a cascade of intracellular signaling events, resulting in analgesic effects. The molecular targets involved include the μ opioid receptor and associated G-protein coupled receptor pathways .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups of the thiazole compound .
Cellular Effects
Thiazoles have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action for 5-Isopropylthiazol-2-amine remain to be determined.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Studies on related thiazole compounds suggest that the effects can vary with dosage, and that high doses may have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Thiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles can interact with various transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of PL017 involves the incorporation of N-methylphenylalanine into the morphiceptin peptide sequence. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.
N-Methylation: The phenylalanine residue is N-methylated to form N-methylphenylalanine.
Coupling: The N-methylphenylalanine is coupled with the remaining peptide sequence to form PL017
Analyse Des Réactions Chimiques
PL017 undergoes several types of chemical reactions, including:
Oxidation: PL017 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced analogs.
Substitution: PL017 can undergo substitution reactions, particularly at the N-methylphenylalanine residue
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
PL017 is unique in its high selectivity and potency for the μ opioid receptor compared to other opioid peptides. Similar compounds include:
DAMGO: Another selective μ opioid receptor agonist with similar analgesic properties.
DALDA: A potent μ opioid receptor agonist with a different peptide sequence.
Morphine: A well-known opioid analgesic with broader receptor activity
PL017’s uniqueness lies in its specific modifications, such as the N-methylation of phenylalanine, which enhances its selectivity and potency for the μ opioid receptor .
Propriétés
IUPAC Name |
5-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENMPXBUKLPJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440624 | |
| Record name | 5-Isopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101080-15-3 | |
| Record name | 5-Isopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


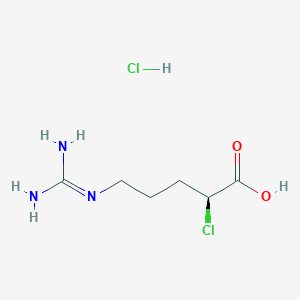

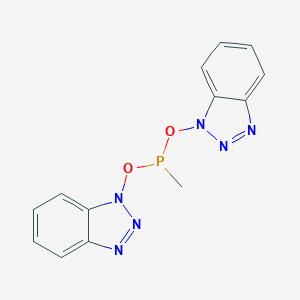
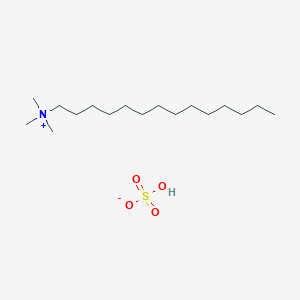
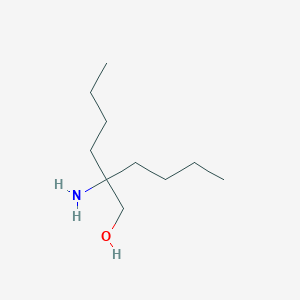
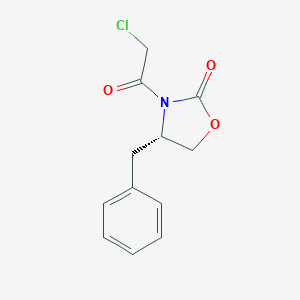
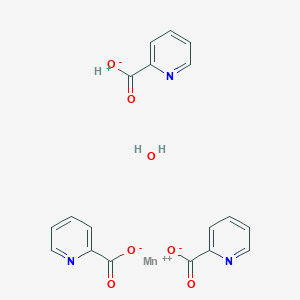
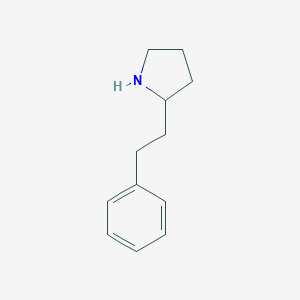

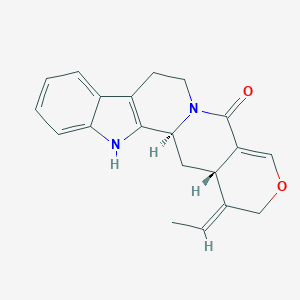
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)